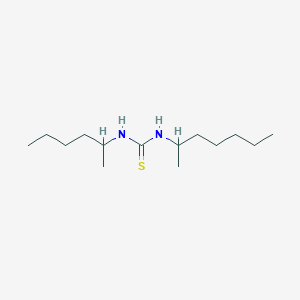![molecular formula C10H18O2Si B14516565 Triethyl[(furan-2-yl)oxy]silane CAS No. 62596-54-7](/img/structure/B14516565.png)
Triethyl[(furan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(furan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a furan ring attached to a silicon atom through an oxygen bridge. This compound is notable for its unique structural features, which combine the reactivity of the furan ring with the versatility of the silicon atom. It is used in various chemical reactions and has applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(furan-2-yl)oxy]silane typically involves the reaction of furan-2-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The silicon-hydrogen bond in the compound can participate in reduction reactions, transferring hydrogen to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Triethyl[(furan-2-yl)oxy]silane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Triethyl[(furan-2-yl)oxy]silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile, donating electron pairs to electrophiles to form chemical bonds. This reactivity is harnessed in various chemical transformations, including reductions and hydrosilylations.
Comparison with Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Trimethyl[(furan-2-yl)oxy]silane: A related compound with a different alkyl group attached to the silicon atom.
Triphenyl[(furan-2-yl)oxy]silane: Another similar compound with phenyl groups instead of ethyl groups.
Uniqueness: Triethyl[(furan-2-yl)oxy]silane is unique due to the combination of the furan ring and the triethylsilyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where both the furan and silicon functionalities are required.
Properties
CAS No. |
62596-54-7 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
triethyl(furan-2-yloxy)silane |
InChI |
InChI=1S/C10H18O2Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
YGVPAHRKSAVCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


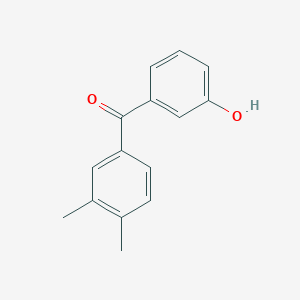
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

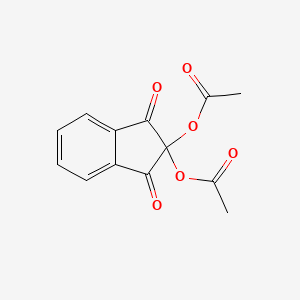
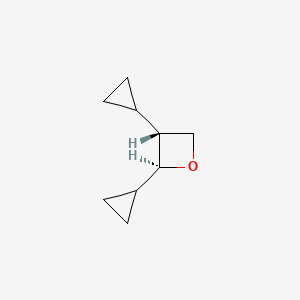
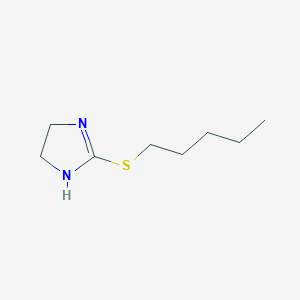
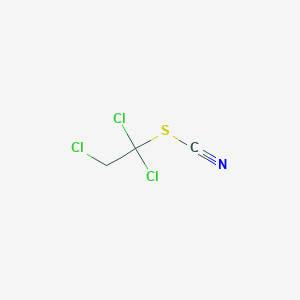
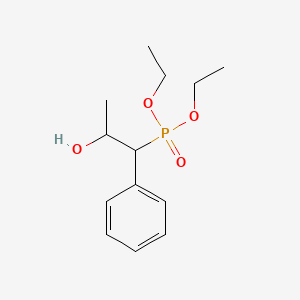
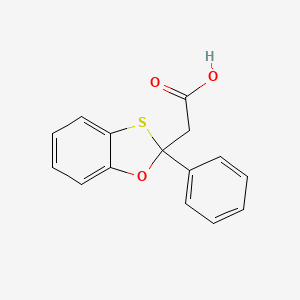

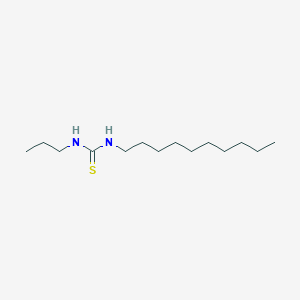
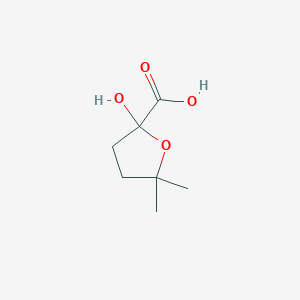
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
